molecular formula C11H6ClF4NO B14794503 4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole

4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole

Cat. No.: B14794503
M. Wt: 279.62 g/mol
InChI Key: AJPDVSXXHSUNHK-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by the presence of a chloromethyl group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Phenyl Ring: The phenyl ring with the fluoro and trifluoromethyl substituents can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The presence of the fluoro and trifluoromethyl groups allows for coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloromethyl-2-(3-fluoro-phenyl)-oxazole
  • 4-Chloromethyl-2-(4-trifluoromethyl-phenyl)-oxazole
  • 4-Chloromethyl-2-(3,4-difluorophenyl)-oxazole

Uniqueness

4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring

Properties

Molecular Formula

C11H6ClF4NO

Molecular Weight

279.62 g/mol

IUPAC Name

4-(chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C11H6ClF4NO/c12-4-7-5-18-10(17-7)6-1-2-8(9(13)3-6)11(14,15)16/h1-3,5H,4H2

InChI Key

AJPDVSXXHSUNHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CO2)CCl)F)C(F)(F)F

Origin of Product

United States

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